H-D-Nva-OtBu*HCl

Description

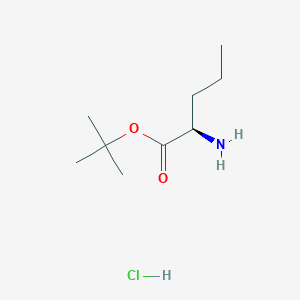

H-D-Nva-OtBu·HCl (D-Norvaline t-butyl ester hydrochloride) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its chemical structure consists of D-norvaline, a non-proteinogenic amino acid with a linear pentyl side chain, esterified with a tert-butyl (tBu) group and stabilized as a hydrochloride salt. Key properties include:

- CAS Number: 1379444-89-9

- Molecular Formula: C₉H₁₉NO₂·HCl

- Molecular Weight: 209.72 g/mol .

The tert-butyl group enhances solubility in organic solvents and protects the carboxyl group during synthetic reactions. This compound is critical in constructing peptide backbones with tailored steric and electronic properties .

Properties

IUPAC Name |

tert-butyl (2R)-2-aminopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-5-6-7(10)8(11)12-9(2,3)4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHANSSYWITJHA-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379444-89-9 | |

| Record name | tert-butyl (2R)-2-aminopentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Introduction

H-D-Nva-OtBu*HCl (N-[(1S)-1-amino-2-methylpropan-2-yl]-L-valine hydrochloride) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity through various studies, including anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a tert-butyl protecting group and a hydrochloride salt form. The presence of the tert-butyl group enhances its stability and solubility, which are crucial for biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C10H20ClN2O2 |

| Molecular Weight | 235.73 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound. A significant focus has been on its ability to induce apoptosis in cancer cells. The mechanism appears to involve the upregulation of DNA damage response pathways, leading to programmed cell death.

Case Study: Anticancer Evaluation

In a study assessing a series of compounds for anticancer activity, this compound demonstrated notable effects against various cancer cell lines at concentrations ranging from 10–100 nM. The compound was found to be non-toxic to normal cells at higher concentrations (3 μM), indicating a selective toxicity towards cancer cells .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibits moderate antibacterial activity, which may be attributed to its ability to disrupt bacterial cell membranes.

Table 2: Antibacterial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| Staphylococcus aureus | 100 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through DNA damage pathways.

- Membrane Disruption : In bacterial cells, it disrupts the integrity of the cell membrane, leading to cell death.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cellular proliferation has been suggested, although further studies are needed to elucidate this mechanism.

Research Findings

A comprehensive review of literature reveals diverse applications and mechanisms associated with this compound:

- Anticancer Studies : The compound has been shown to effectively inhibit tumor growth in xenograft models, confirming its potential as an anticancer agent .

- Antibacterial Studies : It has been noted for its effectiveness against Gram-negative and Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Scientific Research Applications

Medicinal Chemistry

H-D-Nva-OtBu·HCl plays a significant role in the development of pharmaceutical compounds. Its structure allows for the incorporation of nitrogen into various biologically active molecules, which is crucial since approximately 84% of drugs contain at least one nitrogen atom .

Case Study: Anticancer Agents

Recent studies have highlighted the compound's utility in synthesizing novel anticancer agents. For instance, H-D-Nva-OtBu·HCl has been utilized in the synthesis of peptide-based drugs that exhibit selective cytotoxicity against cancer cells. The incorporation of norvaline (Nva) into peptide sequences has shown promising results in enhancing the efficacy of these therapeutic agents .

Peptide Synthesis

One of the primary applications of H-D-Nva-OtBu·HCl is in peptide synthesis. The tert-butyl protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Synthesis Protocols

-

Solid-Phase Peptide Synthesis (SPPS) :

- H-D-Nva-OtBu·HCl is employed as a building block in SPPS, where it can be easily coupled with other amino acids.

- The use of automated synthesizers has streamlined this process, allowing for high-throughput synthesis of peptides.

- Liquid-Phase Synthesis :

Organic Synthesis

Beyond its applications in medicinal chemistry and peptide synthesis, H-D-Nva-OtBu·HCl serves as a versatile building block in organic synthesis. Its ability to participate in various reactions makes it an invaluable tool for chemists.

Applications in Organic Reactions

- Michael Addition Reactions : The compound can act as a nucleophile in Michael addition reactions, contributing to the formation of complex carbon frameworks.

- Asymmetric Synthesis : Researchers have explored its use in asymmetric synthesis, where it helps produce chiral compounds with high enantiomeric purity .

Comparative Data Table

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Development of anticancer agents | Enhanced cytotoxicity against cancer cells |

| Peptide Synthesis | Used as a building block in SPPS and liquid-phase synthesis | Streamlined peptide assembly |

| Organic Synthesis | Acts as a nucleophile in Michael addition and asymmetric synthesis | Facilitates formation of complex structures |

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares H-D-Nva-OtBu·HCl with structurally analogous amino acid tert-butyl ester hydrochlorides:

Key Observations:

Side Chain Impact: H-D-Nva-OtBu·HCl’s linear side chain offers flexibility and moderate hydrophobicity, ideal for probing peptide conformation . H-D-Phe-OtBu·HCl’s aromatic group enhances π-π stacking interactions, useful in targeting hydrophobic protein pockets .

Synthetic Utility :

- Compounds like H-D-Ala-OtBu·HCl and H-D-Val-OtBu·HCl are synthesized via T3P-mediated coupling (73–75% yields), a method likely applicable to H-D-Nva-OtBu·HCl .

Pharmacokinetic and Stability Considerations

- Lipophilicity : H-D-Nva-OtBu·HCl’s linear chain confers lower lipophilicity compared to H-D-Phe-OtBu·HCl but higher than H-D-Ala-OtBu·HCl, impacting membrane permeability in drug delivery .

- Stability : The tert-butyl ester group in all compounds improves stability against hydrolysis relative to methyl or ethyl esters, critical for prolonged storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.